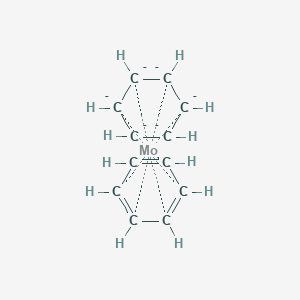

Benzene;cyclohexane;molybdenum

Description

Significance of Benzene (B151609) and Cyclohexane (B81311) in Chemical Synthesis and Industry

Benzene and cyclohexane are indispensable building blocks in the chemical industry, serving as precursors to a multitude of commercial products. nih.govacs.orgprinceton.eduaithor.com Benzene, an aromatic hydrocarbon, is a fundamental feedstock for the production of numerous chemicals. nih.govresearchgate.netmdpi.com A significant portion of industrially produced benzene is used to synthesize ethylbenzene (B125841), a precursor to styrene, which is essential for manufacturing polystyrene plastics and synthetic rubber. nih.govlidsen.com Another major application of benzene is in the production of cumene (B47948), which is then used to create phenol (B47542) and acetone, vital components in resins and adhesives. nih.govrsc.org

Cyclohexane, a cycloalkane, is primarily produced through the hydrogenation of benzene. cjcatal.comnih.govresearchgate.net Its main application lies in the manufacturing of nylon-6 and nylon-6,6, which are widely used in textiles, carpets, and engineering plastics. acs.orgcjcatal.comnih.govlidsen.com The oxidation of cyclohexane yields cyclohexanone (B45756) and cyclohexanol (B46403), which are key intermediates in the production of adipic acid and caprolactam, the monomers for nylon. acs.orglidsen.comacs.org Beyond their primary roles, both benzene and cyclohexane are utilized as solvents in various industrial processes. princeton.eduacs.orgmdpi.com

The extensive industrial applications of benzene and cyclohexane are summarized in the table below.

| Compound | Primary Industrial Uses |

| Benzene | Production of ethylbenzene (for styrene), cumene (for phenol and acetone), cyclohexane, nitrobenzene, and alkylbenzenes. nih.govrsc.orgacs.org Used as a solvent and in the manufacturing of plastics, resins, synthetic fibers, rubber, lubricants, dyes, detergents, drugs, and pesticides. nih.govprinceton.eduacs.org |

| Cyclohexane | Production of adipic acid and caprolactam for nylon-6 and nylon-6,6. acs.orgcjcatal.comresearchgate.net Used as a solvent for resins, lacquers, and oils, and in the manufacturing of other chemicals like cyclohexanone and nitrocyclohexane. acs.orgcjcatal.commdpi.com |

Overview of Transition Metal Catalysis in C6 Hydrocarbon Interconversions

The interconversion between benzene and cyclohexane, specifically the hydrogenation of benzene and the dehydrogenation of cyclohexane, heavily relies on catalysis, with transition metals playing a pivotal role. aithor.commdpi.comacs.org These catalytic processes are crucial for producing high-purity cyclohexane for nylon production and for the potential use of cyclohexane as a hydrogen storage medium. acs.orgmdpi.com

Transition metal catalysts facilitate these transformations by providing active sites that lower the activation energy of the reactions. aithor.com The hydrogenation of benzene to cyclohexane is an archetypal reaction for testing the aromatic hydrogenation functionality of catalysts. teledos.gr This reaction typically follows a Horiuti-Polanyi mechanism, involving the sequential addition of hydrogen atoms to the benzene ring. teledos.gracs.org

Conversely, the dehydrogenation of cyclohexane to benzene is an important reaction for producing benzene and for releasing hydrogen from cyclohexane, which is considered a liquid organic hydrogen carrier. nih.govacs.org The most active and selective catalysts for the dehydrogenation of cycloalkanes are often based on platinum supported on carbon. mdpi.com The efficiency of these catalysts can be enhanced by the addition of a second metal, such as molybdenum, which can promote the breaking of C-H bonds. mdpi.com

Unique Catalytic Attributes of Molybdenum in Aromatic and Alicyclic Chemistry

Molybdenum has garnered significant attention as a catalyst for benzene and cyclohexane transformations due to its unique electronic and structural properties, offering a cost-effective alternative to precious metals. nih.govrsc.org Molybdenum-based catalysts, particularly molybdenum carbides (Mo₂C) and molybdenum oxides (MoOₓ), have shown high activity and selectivity in both hydrogenation and dehydrogenation reactions. nih.govpku.edu.cn

Molybdenum in Benzene Hydrogenation:

Molybdenum carbide catalysts have demonstrated activity comparable to noble metals in the hydrogenation of benzene to cyclohexane. pku.edu.cn Research has shown that fresh Mo₂C/γ-Al₂O₃ catalysts can achieve high activity at room temperature, with cyclohexane being the sole product. pku.edu.cn The active center for this reaction is believed to be Moδ+ (0<δ<2). pku.edu.cn Furthermore, the addition of molybdenum single atoms to platinum catalysts has been found to significantly enhance the rate of benzene hydrogenation through a "benzene spillover" effect, where benzene molecules are transferred from the molybdenum sites to the platinum active sites. acs.orgacs.org

Molybdenum in Cyclohexane Dehydrogenation:

Molybdenum-based catalysts are also efficient for the dehydrogenation of cyclohexane. Three-dimensional block carbon-molybdenum carbide (BCMC) composite materials have been developed as noble-metal-free catalysts for this reaction. nih.govacs.org The catalytic activity of these materials increases with the amount of molybdenum, which is attributed to a higher density of Mo₂C particles and a lower activation energy for the reaction. nih.govacs.org Molybdenum oxide catalysts supported on materials like hydroxyapatite (B223615) have also been investigated for the oxidative dehydrogenation (ODH) of cyclohexane, where the presence of Mo⁵⁺ species is believed to promote the formation of cyclohexene (B86901), an intermediate in the production of benzene. rsc.orgnih.gov

The following table summarizes some of the key research findings on molybdenum-catalyzed benzene and cyclohexane transformations:

| Catalyst System | Reaction | Key Findings |

| Mo₂C/γ-Al₂O₃ | Benzene Hydrogenation | High activity at room temperature, comparable to noble metals. Cyclohexane is the only product. pku.edu.cn |

| Pt–Mo₁/CNT | Benzene Hydrogenation | Mo single atoms enhance Pt catalyst activity by a factor of two via benzene spillover. acs.orgacs.org |

| BCMC (Block Carbon–Molybdenum Carbide) | Cyclohexane Dehydrogenation | High catalytic activity as a noble-metal-free catalyst. Activity increases with Mo content. nih.govacs.org |

| MoOₓ/HAP (Hydroxyapatite) | Cyclohexane Oxidative Dehydrogenation | Selectivity towards cyclohexene is influenced by Mo loading and calcination temperature, with Mo⁵⁺ species promoting olefin production. rsc.orgnih.gov |

| Pyridine(diimine) Molybdenum Complexes | Benzene Hydrogenation | Highly active for the hydrogenation of benzene and substituted arenes under mild conditions. princeton.edu |

Structure

3D Structure of Parent

Properties

CAS No. |

12129-68-9 |

|---|---|

Molecular Formula |

C12H12Mo-6 |

Molecular Weight |

252.2 g/mol |

IUPAC Name |

benzene;molybdenum |

InChI |

InChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H; |

InChI Key |

AGXITGYLYFVKNP-UHFFFAOYSA-N |

SMILES |

C1=CC=CC=C1.C1=CC=CC=C1.[Mo] |

Canonical SMILES |

[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=CC=C1.[Mo] |

Synonyms |

Molybdenum,bis(eta-benzene)- |

Origin of Product |

United States |

Molybdenum Catalyzed Hydrogenation of Benzene to Cyclohexane

Heterogeneous Molybdenum Catalytic Systems for Benzene (B151609) Hydrogenation

Heterogeneous molybdenum catalysts are valued for their stability, ease of separation from the reaction products, and robustness under various industrial conditions. These systems typically involve solid-state molybdenum compounds, often supported on high-surface-area materials to enhance their catalytic efficiency.

Molybdenum Oxides and Carbides as Hydrogenation Catalysts

Molybdenum in its oxide and carbide forms demonstrates notable activity in benzene hydrogenation. Molybdenum oxides, such as MoO₃, can be converted into active catalysts for aromatic ring hydrogenation under specific reaction conditions. acs.org For instance, at 350 °C, MoO₃ has been shown to catalyze the hydrogenation of toluene (B28343), a close analog of benzene, with significant selectivity towards methylcyclohexane (B89554). acs.org

Molybdenum carbides, particularly Mo₂C, have shown exceptional activity, in some cases comparable to that of noble metals like platinum and ruthenium. bohrium.comosti.gov Supported molybdenum carbide catalysts have been prepared from MoO₃/Al₂O₃ through methods such as reduction with H₂ followed by carburization, or direct carburization with a CH₄/H₂ mixture. bohrium.com A key factor for achieving high activity is the complete reduction of molybdenum. bohrium.com Freshly prepared Mo₂C/γ-Al₂O₃ catalysts have demonstrated the ability to hydrogenate benzene to cyclohexane (B81311) at room temperature, with cyclohexane being the sole product detected. researchgate.net In contrast to its carbide, metallic molybdenum is significantly less active and stable for this reaction, which is attributed to an overly strong adsorption of benzene on the metal surface. bohrium.com

Supported Molybdenum Catalysts (e.g., Alumina (B75360), Silica) for Benzene Hydrogenation

The performance of molybdenum catalysts is often enhanced by dispersing them on high-surface-area supports like alumina (Al₂O₃) or silica (B1680970) (SiO₂). Alumina-supported molybdenum carbide catalysts have been a particular focus of research. bohrium.com The support not only provides a high surface area for the active molybdenum species but can also influence the catalytic properties through metal-support interactions. The preparation method of these supported catalysts plays a crucial role in their final activity. For example, different carburization procedures for MoO₃/Al₂O₃ lead to catalysts with varying performance levels in benzene hydrogenation. bohrium.com

The choice of support can also affect the distribution and nature of the active sites. While alumina is a common support, other materials have also been explored to optimize the catalytic performance for specific hydrogenation reactions.

Promoted and Mixed Metal Molybdenum Catalysts in Benzene Hydrogenation

The catalytic activity and stability of molybdenum-based catalysts can be further improved by the addition of promoters or by creating mixed metal systems. For instance, the addition of transition metals like iron, cobalt, or nickel can significantly enhance the performance of molybdenum sulfide (B99878) (MoS₂) catalysts in the hydrogenation of nitroarenes, with the promotional effect following the order Ni > Co > Fe > Mo. rsc.orgnih.gov This enhancement is linked to an increase in the number of coordinatively unsaturated sites (CUS), which are considered the active centers for hydrogenation. rsc.orgnih.gov

While research on promoted molybdenum catalysts for benzene hydrogenation is less detailed in the available literature, studies on similar reactions, such as toluene hydrogenation, have shown that iron can act as a promoter for molybdenum carbide, enhancing its stability. researchgate.net Oxides containing two different metal cations have also been shown to have shorter induction periods and better long-term stability than molybdenum oxide alone in toluene conversion. nsf.gov

Homogeneous Molybdenum Catalytic Systems for Benzene Hydrogenation

Homogeneous molybdenum catalysts, typically organometallic complexes, offer high activity and selectivity under milder reaction conditions compared to their heterogeneous counterparts. The tunability of the ligand environment around the molybdenum center allows for precise control over the catalyst's performance.

Organomolybdenum Complexes as Precatalysts for Arene Hydrogenation

A notable class of homogeneous molybdenum precatalysts for arene hydrogenation are the pyridine(diimine) (PDI) molybdenum complexes. acs.orgbohrium.comprinceton.eduacs.org For example, the molybdenum bis(alkyl) complex, (4-tBu-iPrPDI)Mo(CH₂SiMe₃)₂, has demonstrated high activity in the hydrogenation of benzene to cyclohexane, achieving over 98% yield at room temperature (23 °C) and under 4 atm of hydrogen pressure after 48 hours. acs.orgbohrium.comprinceton.eduacs.org This catalyst is also effective for the hydrogenation of substituted arenes like toluene and o-xylene. acs.orgbohrium.comprinceton.eduacs.org

Mechanistic studies have revealed that the resting state of the catalyst is an η⁶-benzene complex, (iPrPDI)Mo(η⁶-benzene). acs.orgbohrium.comprinceton.eduacs.org Furthermore, deuterium (B1214612) labeling experiments have provided insights into the reaction mechanism, indicating reversible processes such as hydride insertion/β-hydride elimination, diene/olefin binding, and allylic C-H activation. acs.orgbohrium.comprinceton.eduacs.org Another key intermediate in the hydrogenation of benzene to cyclohexane is a phosphino(imino)pyridine (PIP) molybdenum complex, [(PIP)MoH(η⁵-C₆H₇)]. nih.gov

Ligand Design and its Influence on Molybdenum Catalytic Activity in Benzene Hydrogenation

The design of the ligand scaffold is paramount in tailoring the activity and selectivity of homogeneous molybdenum catalysts. The electronic and steric properties of the ligands directly impact the reactivity of the metal center. In the context of arene hydrogenation, pincer ligands, such as the pyridine(diimine) and oxazoline (B21484) imino(pyridine) (OIP) types, have proven to be particularly effective. nih.govresearchgate.net

The pyridine(diimine) ligand, being redox-active, can modulate the electron density at the molybdenum center, which is crucial for the catalytic cycle. acs.org The substituents on the PDI ligand also play a significant role. For instance, the use of bulky isopropyl groups on the aryl substituents of the PDI ligand in (4-tBu-iPrPDI)Mo(CH₂SiMe₃)₂ contributes to the high catalytic activity. acs.orgbohrium.comprinceton.eduacs.org

Furthermore, the introduction of chiral elements into the ligand design has enabled the development of molybdenum catalysts for asymmetric hydrogenation of fused arenes and heteroarenes, highlighting the versatility and potential of ligand-based catalyst tuning. nih.govresearchgate.netacs.org While benzene hydrogenation to cyclohexane does not produce a chiral product, these studies underscore the principle that modifying the ligand structure is a powerful tool for controlling the catalytic properties of molybdenum complexes.

Data Tables

| Catalyst | Substrate | Temperature (°C) | Pressure (atm) | Conversion/Yield | Selectivity |

|---|---|---|---|---|---|

| Mo₂C/γ-Al₂O₃ | Benzene | Room Temp. | - | High Activity | Cyclohexane (only product) researchgate.net |

| MoO₃ | Toluene | 350 | 21 | - | ~35% to methylcyclohexane acs.org |

| Precatalyst | Ligand System | Temperature (°C) | Pressure (atm) | Time (h) | Yield of Cyclohexane |

|---|---|---|---|---|---|

| (4-tBu-iPrPDI)Mo(CH₂SiMe₃)₂ | Pyridine(diimine) | 23 | 4 | 48 | >98% acs.orgbohrium.comprinceton.eduacs.org |

Mechanistic Investigations of Molybdenum-Catalyzed Benzene Hydrogenation

Understanding the mechanism of molybdenum-catalyzed benzene hydrogenation is crucial for optimizing catalyst design and reaction conditions. Research in this area has focused on identifying key intermediates and elucidating the pathways of arene reduction.

Role of Molybdenum-Hydride Bonds in Arene Reduction Pathways

The molybdenum-hydride (Mo-H) bond is central to the entire catalytic cycle of arene hydrogenation. The initial activation of dihydrogen by a low-valent molybdenum species generates a molybdenum hydride. This hydride is then responsible for the initial attack on the coordinated arene ring.

The insertion of the arene into the Mo-H bond to form the cyclohexadienyl hydride intermediate is a key step that breaks the aromaticity of the benzene ring uwm.edu. The strength and reactivity of this Mo-H bond are influenced by the nature of the supporting ligands on the molybdenum center. Electron-donating ligands can increase the hydridic character of the Mo-H bond, potentially facilitating the insertion step.

Following the initial insertion, subsequent hydrogenation steps are also believed to involve the participation of molybdenum-hydride species, delivering further hydrogen atoms to the partially hydrogenated ring.

Stepwise Reduction Pathways (Benzene to Cyclohexadiene to Cyclohexene (B86901) to Cyclohexane)

The hydrogenation of benzene to cyclohexane over molybdenum catalysts is understood to proceed in a stepwise manner. The initial product of benzene insertion into the Mo-H bond and subsequent reductive elimination is a cyclohexadiene. Experimental evidence supports a higher kinetic barrier for the subsequent hydrogenation steps from cyclohexadiene to cycloalkanes. For instance, the addition of carbon monoxide to a solution of [(PIP)MoH(η⁵-C₆H₇)] has been shown to liberate cyclohexadiene, suggesting that this intermediate can be released from the metal center before further reduction occurs uwm.edu.

This stepwise reduction can be represented as follows:

Benzene → Cyclohexadiene → Cyclohexene → Cyclohexane

Kinetic and Thermodynamic Aspects of Molybdenum-Catalyzed Benzene Hydrogenation

The efficiency and selectivity of molybdenum-catalyzed benzene hydrogenation are governed by kinetic and thermodynamic factors. Understanding these aspects is essential for process optimization.

Influence of Temperature and Hydrogen Pressure on Reaction Kinetics

The rate of benzene hydrogenation is significantly influenced by both temperature and hydrogen pressure. Generally, increasing the temperature increases the reaction rate up to a certain point, beyond which thermodynamic limitations or catalyst deactivation may become significant. For instance, in toluene hydrodealkylation, a related process, molybdenum catalysts are effective at temperatures between 500–650 °C and pressures of 20–60 atm. Benzene hydrogenation, being an exothermic process, is favored at lower temperatures from a thermodynamic standpoint. However, higher temperatures are often required to overcome the activation energy barrier, especially for the initial disruption of benzene's aromaticity.

Hydrogen pressure is another critical parameter. Higher hydrogen pressures generally lead to an increased rate of hydrogenation due to a higher concentration of active hydrogen species on the catalyst surface. The reaction order with respect to hydrogen can vary depending on the specific catalyst and reaction conditions.

Table 2: Representative Effect of Temperature on Benzene Conversion over a Molybdenum Carbide Catalyst

| Temperature (°C) | Initial Benzene Conversion (%) |

| Room Temperature | High |

| 100 | Moderate |

| 200 | Low |

Data is illustrative and based on general trends observed for molybdenum carbide catalysts, where higher temperatures can sometimes lead to catalyst deactivation.

Factors Affecting Selectivity and Conversion in Molybdenum-Catalyzed Benzene Hydrogenation

Catalyst Composition and Structure: The nature of the molybdenum species (e.g., metallic molybdenum, molybdenum carbide, or molybdenum oxide) and the presence of promoters or supports play a crucial role. For example, fresh Mo₂C/γ-Al₂O₃ catalysts have shown high activity for converting benzene to cyclohexane at room temperature nsf.gov.

Ligand Effects: In homogeneous catalysis, the electronic and steric properties of the ligands attached to the molybdenum center can significantly impact both activity and selectivity. Bulky ligands can create specific coordination environments that may favor the formation of certain intermediates or hinder the complete hydrogenation to cyclohexane.

Reaction Conditions: As mentioned, temperature and hydrogen pressure are key. Lower temperatures and pressures might favor the formation of cyclohexene, as the subsequent hydrogenation steps often have higher activation energies.

Substrate and Product Adsorption/Desorption: The relative binding strengths of benzene, cyclohexene, and cyclohexane to the catalyst surface are critical. Strong adsorption of the final product, cyclohexane, can lead to product inhibition. Conversely, if cyclohexene desorbs readily from the catalyst surface before it can be further hydrogenated, its selectivity will be enhanced. For instance, studies on molybdenum carbide have suggested that strong and irreversible adsorption of benzene can lead to catalyst deactivation uwm.edu.

Table 3: Factors Influencing Selectivity in Benzene Hydrogenation

| Factor | Influence on Cyclohexene Selectivity | Influence on Cyclohexane Selectivity |

| Lower Temperature | Generally Favorable | Less Favored (kinetically) |

| Lower H₂ Pressure | Generally Favorable | Less Favored |

| Specific Ligand Design | Can be Enhanced | Can be Suppressed |

| Rapid Product Desorption | Favorable for Cyclohexene | Less Favorable |

Molybdenum Catalyzed Dehydrogenation of Cyclohexane to Aromatic Products

Oxidative Dehydrogenation (ODH) of Cyclohexane (B81311) with Molybdenum Catalysts

The oxidative dehydrogenation (ODH) of cyclohexane presents an advantageous alternative to direct dehydrogenation, as it is an exothermic process that can proceed at lower temperatures, thereby reducing the propensity for side reactions and coke formation. rsc.org Molybdenum-based catalysts have been a primary focus of research in this area due to their variable oxidation states and catalytic activity.

Molybdenum Oxide-Based Catalysts for Cyclohexene (B86901) and Benzene (B151609) Production

Molybdenum oxide (MoOₓ) is a key component in catalysts for the ODH of cyclohexane, leading to the formation of valuable products such as cyclohexene and benzene. rsc.orgepa.gov The catalytic performance is intrinsically linked to the nature of the molybdenum species present. Specifically, the redox couple of Mo⁵⁺ and Mo⁶⁺ plays a crucial role in the catalytic cycle. rsc.org The octahedral structure of Mo⁶⁺ is thought to facilitate deep oxidation, while the coordination structure of Mo⁵⁺ is believed to enhance selectivity towards olefins like cyclohexene. rsc.orgresearchgate.net Unsupported molybdenum oxide catalysts prepared by methods such as metal oxide vapor synthesis have demonstrated activity in converting cyclohexane to cyclohexene, benzene, and carbon oxides at temperatures above 553 K. epa.gov

The reaction is generally considered to occur in a stepwise manner, with cyclohexane first being dehydrogenated to cyclohexene, which can then be further dehydrogenated to benzene. researchgate.net The generation of carbon oxides (CO and CO₂) is thought to primarily result from the direct combustion of cyclohexane. epa.gov

Role of Support Materials (e.g., Hydroxyapatite (B223615), Titania) in Molybdenum ODH Catalysis

The choice of support material significantly influences the dispersion, chemical environment, and ultimately the catalytic performance of molybdenum oxide catalysts. rsc.orgrsc.org Porous materials are often favored as supports due to their high surface areas, which can lead to better dispersion of the active metal sites and enhanced catalytic activity and selectivity. mdpi.com

Hydroxyapatite (HAP) , with the chemical formula Ca₁₀(PO₄)₆(OH)₂, has emerged as a promising support for molybdenum oxide catalysts in the ODH of cyclohexane. rsc.orgrsc.orgresearchgate.net The interaction between molybdenum oxide and HAP can lead to the formation of highly dispersed P–O–Mo or Ca–O–Mo species, which are favorable for the production of cyclohexene. rsc.org The phosphate groups in HAP can alter the electronic environment of the molybdenum, promoting high dispersion and enhancing the stability of the catalyst through strong metal-support interactions. rsc.org Studies on MoOₓ/HAP catalysts have shown that lower loading of molybdenum oxide leads to higher dispersion and increased selectivity towards cyclohexene. rsc.orgresearchgate.netnih.gov

Titania (TiO₂) has also been investigated as a support for molybdenum oxide catalysts in the photo-oxidation of cyclohexane. researchgate.net In these systems, polymolybdate species on the titania surface are responsible for the high selectivity to benzene, whereas bare titania tends to promote total oxidation to carbon dioxide. researchgate.net

Supporting molybdenum oxide on materials like γ-alumina has been shown to significantly increase the specific activity of the catalyst compared to the unsupported form. epa.gov This enhancement is attributed to the unique dual dioxo-molybdenum sites present in the supported catalyst. epa.gov

Selectivity Control Towards Cyclohexene versus Benzene in Molybdenum ODH

Controlling the selectivity between cyclohexene and benzene is a critical aspect of the molybdenum-catalyzed ODH of cyclohexane. Several factors have been identified as key to steering the reaction towards the desired product.

Calcination Temperature: The temperature at which the catalyst is calcined has a direct impact on the chemical environment of the molybdenum oxide and, consequently, the selectivity. rsc.orgrsc.orgresearchgate.net For MoOₓ/HAP catalysts, lower calcination temperatures (500–600 °C) have been associated with higher cyclohexane conversion rates, while higher temperatures (above 700 °C) favor greater selectivity towards cyclohexene. rsc.orgresearchgate.netnih.gov Higher calcination temperatures can lead to a strengthening of the interaction between the molybdenum oxide and the support, which can facilitate the desorption of cyclohexene and inhibit its further oxidation to benzene and carbon oxides. rsc.org

Molybdenum Oxide Loading: The amount of molybdenum oxide on the support material also plays a crucial role. rsc.orgresearchgate.net Lower loading capacities on HAP supports have been shown to result in higher dispersion of the molybdenum oxide species and enhanced selectivity for cyclohexene, suggesting that the presence of Mo⁵⁺ species promotes olefin production. rsc.orgnih.gov

Reactant Concentrations: In some systems, the reaction order with respect to the hydrocarbon and oxygen concentrations can influence selectivity. For instance, in the conversion of cyclohexene to benzene over molybdena catalysts, the reaction has been observed to exhibit zero-order behavior with respect to the hydrocarbon and first-order behavior with respect to oxygen. epa.gov

The following table summarizes the performance of a hydroxyapatite-supported molybdenum oxide catalyst under different calcination temperatures.

| Catalyst | Calcination Temperature (°C) | Cyclohexane Conversion (%) | Cyclohexene Selectivity (%) | Reaction Temperature (°C) |

|---|---|---|---|---|

| MHAP-0.05-700 | 700 | - | Higher than lower temp calcined | - |

| MHAP-0.05-800 | 800 | 13.1 | 58.2 | 430 |

Data sourced from studies on MoOₓ/HAP catalysts. rsc.orgresearchgate.netnih.gov

Direct Dehydrogenation of Cyclohexane over Molybdenum Catalysts

Direct dehydrogenation of cyclohexane to benzene is a thermodynamically demanding, endothermic reaction that typically requires high temperatures. google.comreddit.com This process is a key step in various industrial applications, including the production of cyclohexylbenzene. google.com

Molybdenum Carbides (Mo₂C) as Dehydrogenation Catalysts for Cyclohexane

Molybdenum carbides, particularly Mo₂C, have emerged as highly effective, noble-metal-free catalysts for the direct dehydrogenation of cyclohexane. nih.govacs.org These materials have shown promise in catalyzing dehydrogenation reactions of various alkanes. nih.gov The catalytic activity of Mo₂C is often associated with its unique electronic and structural properties. Composite materials of Mo₂C with various forms of carbon have been developed to enhance catalytic performance. nih.govacs.org For instance, nanocomposites of Mo₂C and onion-like carbon have been found to be effective for dehydrogenation reactions. nih.govacs.org The transformation of molybdenum oxides into active catalysts under reaction conditions can sometimes lead to the formation of molybdenum oxycarbides, which exhibit both metallic and acidic properties. nsf.gov

Carbon-Supported Molybdenum Systems in Cyclohexane Dehydrogenation

Supporting molybdenum carbide on carbon materials is a common strategy to improve catalytic activity and stability. nih.govacs.org The carbon support can enhance the dispersion of the active Mo₂C particles and provide a high surface area for the reaction. nih.govacs.org

Three-dimensional, micron-sized block carbon-molybdenum carbide (BCMC) composite materials have been synthesized and shown to exhibit high catalytic activity and stability for cyclohexane dehydrogenation. nih.govacs.orgrutgers.eduacs.org In these BCMC materials, the catalytic activity increases with a higher amount of molybdenum used in the synthesis, which is attributed to a higher density of Mo₂C particles and a lower activation energy for the reaction. nih.govacs.orgrutgers.edu The amount of molybdenum also influences the size of the carbon support, with higher amounts leading to smaller carbon blocks and increased dispersion of the Mo₂C particles. nih.govacs.org

The catalytic performance of these BCMC materials has been compared to conventional activated carbon-supported Mo₂C (Mo₂C/AC). While Mo₂C nanoparticles can be well-dispersed on activated carbon, the BCMC materials have demonstrated superior catalytic activities at temperatures above 310 °C. nih.gov

The following table presents a comparison of different BCMC catalysts for cyclohexane dehydrogenation.

| Catalyst | Relative Mo Amount | BET Surface Area (m²/g) | Catalytic Activity Trend (at 315 °C) | Selectivity to Benzene (%) |

|---|---|---|---|---|

| BCMC-5 | Low | - | Low | ~100 |

| BCMC-15 | Medium | 19 | Medium | ~100 |

| BCMC-25 | High | 28 | High | ~100 |

| Mo₂C/AC | - | 440 | Lower than BCMC above 310 °C | - |

Data is based on research on BCMC composite materials. nih.gov

Role of Molybdenum Oxidation State and Active Sites in Cyclohexane Dehydrogenation

The efficacy of molybdenum-based catalysts in the dehydrogenation of cyclohexane to benzene is intricately linked to the oxidation state of molybdenum and the specific nature of the catalytic active sites. Research has demonstrated that different forms of molybdenum, from carbides to various oxides, present distinct catalytic behaviors.

Molybdenum carbide (Mo₂C) has emerged as a highly effective non-noble-metal catalyst for this transformation. rutgers.edu In catalysts composed of molybdenum carbide nanoparticles dispersed on carbon supports, the catalytically active sites are the well-dispersed Mo₂C particles themselves. acs.org The density and dispersion of these Mo₂C sites are crucial for catalytic performance. Studies on three-dimensional block carbon–molybdenum carbide (BCMC) composite materials revealed that an increase in the molybdenum precursor during synthesis leads to a higher density of Mo₂C particles. This, in turn, provides a greater number of active sites and results in enhanced catalytic activity for cyclohexane dehydrogenation. nih.govacs.org Importantly, post-reaction characterization of these catalysts showed that the molybdenum in Mo₂C retained its original oxidation state, indicating the stability of this catalytic phase under reaction conditions. nih.gov

In the realm of molybdenum oxides, the oxidation state plays a pivotal role, particularly in oxidative dehydrogenation (ODH) processes. Various studies have highlighted the differential activities of Mo⁵⁺ and Mo⁶⁺ species. It has been shown that catalysts with a higher content of Mo⁵⁺ exhibit excellent catalytic activity in the oxidative dehydrogenation of cyclohexane. rsc.org The unsaturated coordination structure of Mo⁵⁺ is believed to contribute to enhanced olefin (cyclohexene) selectivity. rsc.org Conversely, the octahedral structure associated with Mo⁶⁺ tends to promote deeper oxidation reactions, potentially leading to the formation of carbon oxides. rsc.orgrsc.org

The interaction between molybdenum oxide and the support material also defines the active sites. For instance, on hydroxyapatite (HAP) supports, highly dispersed P–O–Mo or Ca–O–Mo species are considered more favorable for the production of cyclohexene, an intermediate in the path to benzene. rsc.orgnih.gov The calcination temperature during catalyst preparation can influence the chemical environment of the molybdenum species, affecting the formation of these active sites and, consequently, the catalyst's performance. rsc.orgnih.gov In photocatalytic systems using MoOₓ/TiO₂, polymolybdate species have been identified as the active sites responsible for the high selectivity towards benzene. researchgate.net

Table 1: Molybdenum Species and Their Role in Cyclohexane Dehydrogenation

| Catalyst System | Molybdenum Species | Predominant Oxidation State(s) | Nature of Active Sites | Role in Dehydrogenation |

|---|---|---|---|---|

| Mo₂C/Carbon | Molybdenum Carbide (Mo₂C) | Formal +2 | Highly dispersed Mo₂C nanoparticles | Primary active sites for direct dehydrogenation. nih.gov |

| MoOₓ/HAP | Molybdenum Oxide | Mo⁵⁺, Mo⁶⁺ | Dispersed P–O–Mo or Ca–O–Mo species | Mo⁵⁺ enhances activity and selectivity to cyclohexene; Mo⁶⁺ can promote deeper oxidation. rsc.orgrsc.org |

| MoOₓ/TiO₂ | Molybdenum Oxide | Mo⁶⁺ | Polymolybdate species | Active sites for selective photo-oxidative dehydrogenation to benzene. researchgate.net |

Mechanistic Insights into Molybdenum-Catalyzed Cyclohexane Dehydrogenation

C-H Bond Activation Mechanisms on Molybdenum Active Sites

The initial and often rate-determining step in cyclohexane dehydrogenation is the activation of a carbon-hydrogen (C-H) bond. Molybdenum-based catalysts, particularly molybdenum carbide, have been shown to be effective in promoting this crucial step. acs.org The activation of the C-H bond is facilitated by the electronic properties of the molybdenum active sites. In Mo₂C/NOLC (nitrogen-doped onion-like carbon) hybrid catalysts, the Mo₂C component is credited with enhancing C-H bond activation, which is evidenced by a lower activation energy for the dehydrogenation reaction compared to the unmodified carbon support. acs.org Materials containing higher densities of Mo₂C provide substantially lower activation energies for the reaction, further underscoring the role of molybdenum carbide in facilitating this process. nih.govacs.org While the exact mechanism of C-H bond cleavage on the Mo₂C surface is a subject of ongoing investigation, it is understood to involve the interaction of the cyclohexane molecule with the molybdenum active sites, leading to the weakening and eventual breaking of a C-H bond.

Intermediate Formation in Cyclohexane Dehydrogenation Pathways

The conversion of cyclohexane to benzene on molybdenum catalysts is not a single-step event but proceeds through a stepwise mechanism involving surface-bound intermediates. It is widely accepted that the reaction follows a consecutive dehydrogenation pathway. The first key intermediate formed is cyclohexene, which is produced by the removal of the first two hydrogen atoms from cyclohexane. researchgate.netmdpi.com This cyclohexene molecule can then desorb from the catalyst surface or undergo further dehydrogenation to form cyclohexadienes.

The presence of cyclohexene as an intermediate has been observed in the product stream, and its selectivity can be controlled by modifying the catalyst and reaction conditions. rsc.org For instance, on certain MoOₓ/HAP catalysts, conditions can be optimized to favor the production and desorption of cyclohexene. rsc.orgnih.gov The subsequent dehydrogenation steps convert cyclohexene into thermodynamically stable benzene. rsc.org In the reverse reaction, the homogeneous hydrogenation of benzene catalyzed by molybdenum complexes, molybdenum cyclohexadienyl hydride species have been identified as key intermediates. nih.gov This finding lends further support to the stepwise nature of the hydrogenation/dehydrogenation process, involving partially saturated cyclic species.

Catalyst Deactivation Mechanisms (e.g., Carbon Deposition, Poisoning) in Molybdenum Dehydrogenation Systems

Catalyst deactivation is a significant challenge in industrial dehydrogenation processes. For molybdenum-based catalysts, several deactivation pathways have been identified. One common mechanism, particularly at the high temperatures required for dehydrogenation, is sintering. This involves the agglomeration of small, highly dispersed catalyst particles into larger ones, which leads to a reduction in the number of active sites and a corresponding loss of catalytic activity. acs.orgnih.gov For example, a BCMC catalyst with smaller Mo₂C particles was observed to deactivate at a higher rate due to the increased propensity of these smaller particles to sinter at elevated temperatures. acs.orgnih.gov

In oxidative dehydrogenation systems, another deactivation mechanism involves the accumulation of surface intermediates. In the photocatalytic oxidative dehydrogenation of cyclohexane on MoOₓ/TiO₂, the accumulation of intermediates formed from the oxidation of cyclohexanone (B45756) (a potential byproduct) on the catalyst surface was identified as the cause of deactivation. mdpi.com The formation of carbonaceous deposits, or "coke," on the catalyst surface is another prevalent issue in hydrocarbon processing. While not extensively detailed for Mo-catalyzed cyclohexane dehydrogenation in the provided sources, it is a well-known deactivation route in dehydrogenation reactions in general, where heavy byproducts polymerize and block active sites. Similarly, poisoning by impurities in the feed stream can also lead to a loss of catalytic activity.

Table 2: Summary of Deactivation Mechanisms

| Deactivation Mechanism | Description | Affected Catalyst Type (Example) | Consequence |

|---|---|---|---|

| Sintering | Thermal agglomeration of small catalyst nanoparticles into larger particles. | Molybdenum Carbide (Mo₂C) on carbon supports | Loss of active surface area and reduced catalytic activity. acs.org |

| Surface Accumulation | Buildup of strongly adsorbed reaction intermediates or byproducts on active sites. | MoOₓ/TiO₂ (photocatalytic ODH) | Blocking of active sites, preventing reactant adsorption and reaction. mdpi.com |

Fundamental Organomolybdenum Chemistry Pertaining to Benzene and Cyclohexane

Synthesis and Characterization of Molybdenum Arene Complexes

The synthesis of molybdenum arene complexes can be achieved through several distinct methodologies, each offering advantages in terms of accessibility, scalability, and the types of complexes that can be prepared. These methods range from high-energy metal vapor synthesis to more conventional solution-phase reactions.

Metal Vapor Synthesis (MVS) is a powerful technique for the preparation of bis(arene)molybdenum complexes. This method involves the co-condensation of molybdenum atoms with an arene vapor at low temperatures, typically 77 K rsc.org. The direct reaction of molybdenum vapor with benzene (B151609), for example, yields bis(η⁶-benzene)molybdenum, Mo(η⁶-C₆H₆)₂ rsc.orgwikipedia.org. While effective, MVS often requires specialized equipment and is generally performed on a smaller scale.

Reductive routes provide a more conventional laboratory-scale alternative to MVS. One common approach involves the reduction of a molybdenum halide, such as molybdenum(V) chloride (MoCl₅), in the presence of the desired arene. The Fischer-Hafner synthesis is a classic example of this reductive approach, where a metal salt is reduced by a strong reducing agent like aluminum in the presence of an arene under Friedel-Crafts conditions acs.org. This method has been successfully used to synthesize bis(η⁶-benzene)molybdenum in good yields (27-72%) acs.orgacs.org. However, a significant limitation of the Fischer-Hafner synthesis is its incompatibility with arenes that are sensitive to Friedel-Crafts conditions acs.orgacs.org.

Another reductive strategy involves the condensation of potassium vapor into a solution of MoCl₅ and the aromatic compound in tetrahydrofuran (B95107) (THF) at -100 °C, affording bis(η⁶-arene)molybdenum complexes in 40-45% yields acs.orgacs.org. Carbonyl-free Mo(0) compounds like bis(benzene)molybdenum can be prepared from molybdenum(V) chloride through these reductive routes wikipedia.org.

| Synthesis Method | Precursors | Typical Yield | Notes |

| Metal Vapor Synthesis | Mo (vapor), Benzene (vapor) | 10-50% | Requires specialized equipment acs.orgacs.org. |

| Fischer-Hafner Synthesis | MoCl₅, Benzene, Al/AlCl₃ | 27-72% | Not suitable for arenes reactive under Friedel-Crafts conditions acs.orgacs.org. |

| Reductive Route (K vapor) | MoCl₅, Benzene, K (vapor) | 40-45% | Performed at low temperatures acs.orgacs.org. |

Arene exchange reactions in (arene)Mo(CO)₃ complexes provide a versatile route to a wide array of substituted arene molybdenum complexes. The foundational complex for these exchanges is often (η⁶-benzene)molybdenum tricarbonyl, [Mo(benzene)(CO)₃]. The benzene ligand in this complex is susceptible to displacement by other arenes, a process that can be facilitated by solvents like tetrahydrofuran (THF) researchgate.net.

The lability of the arene ligand in bis(η⁶-benzene)molybdenum is a known property that makes it a useful precursor for synthesizing half-sandwich complexes acs.orgacs.org. Similarly, in (arene)Mo(CO)₃ systems, the arene can be exchanged for another, often more sterically demanding or electronically different, arene. This exchange can be driven by heating the parent complex in the presence of the new arene. For instance, bis(η⁶-alkylbenzene)molybdenum complexes can be synthesized by the metathesis of the arene ligands of bis(η⁶-benzene)molybdenum at elevated temperatures acs.orgacs.org.

The reactivity of (arene)Mo(CO)₃ complexes in arene exchange is influenced by the nature of the arene ligand. Electron-rich arenes generally lead to more stable complexes, while sterically bulky arenes can also influence the rate and equilibrium of the exchange process researchgate.net. THF-mediated arene exchange in [Mo(benzene)(CO)₃] at ambient temperature has been shown to afford various substituted (arene)Mo(CO)₃ complexes in good yields researchgate.net.

The synthesis of high-valent molybdenum arene complexes, particularly Mo(IV) complexes, represents a significant development in organometallic chemistry, as arene complexes were traditionally associated with low-valent metal centers rsc.orgrsc.org. A novel route to Mo(IV) η⁶-arene complexes involves the hydrogenation of Mo(IV) olefin complexes rsc.orgrsc.org.

Specifically, molybdenum(IV) η²-olefin complexes of the type [Mo(NPh)(η²-olefin)(o-(Me₃SiN)₂C₆H₄)] react with molecular hydrogen in the presence of an excess of an arene to yield Mo(IV) η⁶-arene complexes, [Mo(NPh)(η⁶-arene)(o-(Me₃SiN)₂C₆H₄)] rsc.orgrsc.org. This reaction proceeds by the hydrogenation of the coordinated olefin, which is then replaced by the arene from the solution. A variety of arenes, including benzene, toluene (B28343), and xylenes, can be incorporated in this manner rsc.orgrsc.org.

| Precursor Complex | Arene | Product Complex |

| [Mo(NPh)(η²-propene)(o-(Me₃SiN)₂C₆H₄)] | Benzene | [Mo(NPh)(η⁶-benzene)(o-(Me₃SiN)₂C₆H₄)] rsc.org |

| [Mo(NPh)(η²-isobutene)(o-(Me₃SiN)₂C₆H₄)] | Toluene | [Mo(NPh)(η⁶-toluene)(o-(Me₃SiN)₂C₆H₄)] rsc.org |

| [Mo(NPh)(η²-styrene)(o-(Me₃SiN)₂C₆H₄)] | (self) | [Mo(NPh)(η⁶-ethylbenzene)(o-(Me₃SiN)₂C₆H₄)] rsc.org |

Characterization of these Mo(IV) arene complexes, including single-crystal X-ray diffraction studies, has revealed highly distorted arene ligands that approach an η⁴-coordination mode rsc.orgrsc.org.

Ligand Effects on Molybdenum-Arene Bonding and Reactivity

The nature of the arene ligand plays a crucial role in determining the stability, reactivity, and electronic properties of molybdenum arene complexes. Both steric and electronic factors of the arene can significantly influence the molybdenum-arene bond.

The steric bulk of substituents on the arene ring can have a profound impact on the properties of the molybdenum complex. Increasing the steric congestion around the metal center can enhance the stability of the complex by kinetically hindering ligand dissociation or attack by other reagents researchgate.net. For example, in a series of (η⁶-arene)Mo(CO)₃ complexes with increasingly bulky arene ligands, the rate of arene exchange was found to decrease dramatically with increasing steric bulk researchgate.net. The bulkiest ligand resulted in a compound that was indefinitely stable under conditions where the least sterically congested complex underwent rapid exchange researchgate.net.

| Arene Ligand | Relative Stability in (arene)Mo(CO)₃ | Key Influencing Factor |

| Benzene | Least Stable | Baseline |

| Toluene | More Stable | Inductive effect of methyl group |

| Mesitylene | Even More Stable | Increased electron donation from three methyl groups |

| Hexamethylbenzene | Most Stable | Maximum electron donation from six methyl groups researchgate.net |

The stability of the molybdenum-arene bond is a critical factor governing the utility of these complexes in synthesis and catalysis. The arene ligands in bis(η⁶-benzene)molybdenum are known to be relatively labile, which allows for their use in the synthesis of half-sandwich complexes through arene displacement acs.orgacs.org.

In (arene)Mo(CO)₃ complexes, the lability of the arene ligand is influenced by both the arene itself and the reaction conditions. The displacement of the arene is often the rate-determining step in substitution reactions. The high lability of the metal-arene bond in some cases can make the isolation of pure complexes challenging researchgate.net. The photochemistry of (η⁶-arene)Mo(CO)₃ complexes has been investigated to understand the dynamics of ligand dissociation. Laser flash photolysis studies have shown that the efficiency of photochemical expulsion of CO is wavelength-dependent acs.org.

The mechanism of ligand exchange at the molybdenum center is also influenced by the solvent. Studies on the reaction of (η⁶-arene)Mo(CO)₂(Sol) with CO in various alkane solvents (Sol) have shown that the mechanism is more associative in character for molybdenum compared to chromium, where it is more of an interchange mechanism acs.org. This suggests that the incoming ligand plays a more significant role in the transition state for molybdenum.

Molybdenum in C-H Bond Activation and Functionalization of Hydrocarbons

Molybdenum complexes have emerged as significant reagents and catalysts in the challenging field of carbon-hydrogen (C-H) bond activation and functionalization. The ability of molybdenum to exist in various oxidation states and adopt flexible coordination geometries allows it to mediate the cleavage of otherwise inert C-H bonds in hydrocarbons like benzene and cyclohexane (B81311). This section delves into the fundamental organomolybdenum chemistry pertaining to these substrates, focusing on intermolecular activation, selective functionalization, and the underlying mechanistic principles.

Intermolecular C-H Activation by Molybdenum Complexes

The intermolecular activation of C-H bonds in unactivated hydrocarbons by soluble metal complexes under mild conditions is a pivotal goal in organometallic chemistry. Molybdenum complexes have demonstrated notable capabilities in this area. For instance, 16-electron neopentylidene and benzyne (B1209423) complexes of molybdenum have been shown to activate hydrocarbon C-H bonds at ambient temperatures. acs.orgnih.gov

A key example involves the complex CpMo(NO)(CH₂CMe₃)₂, which, upon gentle thermolysis, eliminates neopentane (B1206597) to generate a transient 16-electron alkylidene intermediate, CpMo(NO)(=CHCMe₃). This highly reactive species can subsequently activate solvent C-H bonds. acs.orgnih.gov In benzene, this intermediate reacts to form a mixture of phenyl complexes, demonstrating the activation of aromatic sp² C-H bonds. Specifically, the reaction of CpMo(NO)(CH₂CMe₃)₂ in benzene at room temperature yields CpMo(NO)(CH₂CMe₃)(C₆H₅) and subsequently Cp*Mo(NO)(C₆H₅)₂. acs.org

Furthermore, related tungsten complexes, which share chemical similarities with molybdenum, also effect the single C-H bond activation of substrates like benzene. rutgers.edu The generation of these reactive 16-electron intermediates from stable 18-electron precursors is a common strategy to induce C-H activation.

Heterobimetallic systems involving molybdenum have also been explored. For example, complexes with molybdenum-iridium multiple bonds can facilitate unique C-H activation cascades. nih.govrsc.org These systems highlight the potential for cooperative interactions between different metal centers to promote challenging bond-breaking and bond-forming events.

Selective C-H Functionalization in Alicyclic and Aromatic Substrates

Beyond simple bond activation, the selective functionalization of C-H bonds into more valuable chemical moieties is of paramount importance. Organomolybdenum chemistry has contributed to the stereocontrolled functionalization within the cyclohexane ring, showcasing the potential for applications in complex organic synthesis. acs.org

In the realm of aromatic substrates, molybdenum complexes have been shown to distinguish between different types of C-H bonds. For example, the thermolysis of Cp*Mo(NO)(CH₂CMe₃)₂ in p-xylene (B151628) results in a mixture of products arising from the activation of both aromatic sp² C-H bonds and benzylic sp³ C-H bonds. This demonstrates a competitive activation scenario, with the major product resulting from the activation of the aromatic C-H bond. acs.orgnih.gov

| Molybdenum Complex Precursor | Substrate (Solvent) | Temperature (°C) | Product(s) | Yield (%) | Reference |

| CpMo(NO)(CH₂CMe₃)₂ | Benzene | Room Temp | CpMo(NO)(CH₂CMe₃)(C₆H₅) | - | acs.org |

| CpMo(NO)(CH₂CMe₃)₂ | p-Xylene | Room Temp | CpMo(NO)(CH₂CMe₃)(C₆H₃-2,5-Me₂) | 73 | acs.orgnih.gov |

| CpMo(NO)(CH₂CMe₃)₂ | p-Xylene | Room Temp | CpMo(NO)(CH₂CMe₃)(η²-CH₂C₆H₄-4-Me) | 27 | acs.orgnih.gov |

More recent advancements have focused on late-stage aromatic C-H bond functionalization, where molybdenum-based systems can play a role. nih.govacs.org The development of catalytic systems that can selectively functionalize C-H bonds in complex molecules is an ongoing area of research. Molybdenum(VI) nitrido complexes have been shown to rapidly activate the C(sp²)-H bonds of simple arenes, leading to amination products. chemrxiv.org This reaction proceeds through an electrophilic attack on the arene, followed by intramolecular hydrogen transfer. chemrxiv.org

Mechanistic Paradigms of Molybdenum-Mediated C-H Activation

Understanding the mechanisms of C-H activation is crucial for the rational design of more efficient and selective catalysts. For molybdenum-mediated reactions, several mechanistic paradigms have been proposed and investigated through experimental and computational studies.

One common pathway involves the initial formation of a σ- or π-hydrocarbon complex, which precedes the actual C-H bond cleavage. acs.org Density Functional Theory (DFT) calculations support the existence of such hydrocarbon complexes on the reaction coordinates for both alkylidene and benzyne intermediates of molybdenum. acs.org The distribution of products in mixed hydrocarbon solvents is influenced by solvation effects and the relative stabilities of these intermediate complexes. acs.orgnih.gov

For the activation of C-H bonds by 16-electron intermediates, such as those generated from Cp*M(NO)(hydrocarbyl)₂ (M = Mo, W) complexes, a preference for activating stronger sp² C-H bonds over weaker sp³ C-H bonds has been observed. rutgers.edu This counterintuitive selectivity suggests a complex interplay of electronic and steric factors in the transition state.

Kinetic isotope effect (KIE) studies provide further insight into the rate-determining step of C-H activation. For related tungsten systems, small intermolecular KIEs have been measured for the activation of benzene, suggesting that C-H bond cleavage may not be the sole rate-determining step. rutgers.edu

In the case of C-H amination by cationic molybdenum(VI) nitrido complexes, a mechanism involving homolytic aromatic substitution has been proposed. chemrxiv.org This pathway, supported by DFT calculations, involves an open-shell singlet transition state where the metal center is formally reduced, and the arene ring gains significant radical character. chemrxiv.org This is distinct from the classical Wheland-type intermediate often invoked in electrophilic aromatic substitution.

Advanced Characterization and Computational Studies of Molybdenum Benzene Cyclohexane Systems

Spectroscopic Techniques for Elucidating Molybdenum Active Sites and Intermediates

Spectroscopic methods are indispensable for probing the structural and electronic properties of molybdenum catalysts. These techniques provide critical insights into the nature of the active species and the transient intermediates formed during catalytic cycles.

To capture the dynamic nature of catalysts under reaction conditions, in situ spectroscopic techniques are paramount. These methods allow for the real-time observation of changes in the catalyst structure and the formation of intermediates, providing a more accurate picture of the catalytic process.

One powerful technique is in situ Fourier Transform Infrared (FT-IR) spectroscopy. For instance, the photoreduction of a Mo⁶⁺/SiO₂ catalyst using carbon monoxide (CO) as both a reducing agent and a probe molecule has been monitored using a specialized setup that allows for simultaneous UV irradiation and FT-IR data acquisition mdpi.com. This approach has enabled the detailed rationalization of the photoreduction mechanism, highlighting the transformation of Mo⁶⁺ species and the formation of various molybdenum carbonyl species, including Mo⁰(CO)₆ and Mo⁴⁺(CO) mdpi.com. The quality of such in situ data provides unprecedented insight into the redox properties of supported molybdenum species, which are crucial for reactions like hydrogenation and oxidation mdpi.com.

Combining multiple techniques in situ provides a more comprehensive understanding. For example, the structural dynamics of an iron molybdate (B1676688) catalyst were studied during redox cycling using simultaneous multi-edge X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) rsc.org. This combined approach revealed phase transformations and changes in the oxidation state and coordination geometry of molybdenum under reaction conditions rsc.org.

Table 1: In Situ Spectroscopic Studies of Molybdenum Catalysts

| Technique | System Studied | Key Findings | Reference |

|---|---|---|---|

| In Situ FT-IR Spectroscopy | Photoreduction of Mo⁶⁺/SiO₂ with CO | Monitored the reduction of Mo⁶⁺ and the formation of molybdenum carbonyl intermediates in real-time. | mdpi.com |

The catalytic activity of molybdenum is profoundly influenced by its oxidation state and local coordination environment. A variety of spectroscopic techniques are employed to characterize these fundamental properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the oxidation states of elements in a catalyst. For instance, XPS analysis of molybdenum oxide on Fe₂O₃ core-shell catalysts showed that molybdenum was present in its highest oxidation state of +6 acs.org. Similarly, XPS has been used to characterize the chemical species formed during the reduction of WO₃, a related Group 6 metal oxide, providing insights into the generation of W⁵⁺ and W⁴⁺ states which possess different catalytic functions researchgate.net.

X-ray Absorption Near Edge Structure (XANES) is another powerful tool for probing the oxidation state and coordination geometry of molybdenum. Studies on mechanochemically treated MoO₃ have used XANES to demonstrate that reduction leads exclusively to the formation of Mo⁵⁺ ions nbuv.gov.ua. In studies of iron molybdate catalysts, XANES has been used to show that molybdenum can exist in both tetrahedral and octahedral geometries, with the average oxidation state ranging from Mo(IV) to Mo(VI) depending on the reaction conditions rsc.org. The distribution of molybdenum oxidation states in reduced molybdenum/alumina (B75360) catalysts has been directly correlated with their activity in benzene (B151609) hydrogenation acs.org.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic species, such as Mo⁵⁺. EPR has been used in conjunction with XANES and titration to study the degree of molybdenum reduction in MoO₃ samples after mechanochemical treatment nbuv.gov.ua.

Table 2: Techniques for Characterizing Molybdenum Oxidation State and Coordination

| Technique | Information Obtained | Example Application | Reference(s) |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states. | Determined Mo⁶⁺ as the dominant oxidation state on the surface of MoOₓ/Fe₂O₃ catalysts. | acs.org |

| X-ray Absorption Near Edge Structure (XANES) | Oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral). | Identified the formation of Mo⁵⁺ in reduced MoO₃ and characterized mixed geometries in iron molybdate catalysts. | rsc.orgnbuv.gov.ua |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of paramagnetic species. | Studied the formation of Mo⁵⁺ centers in mechanochemically treated molybdenum oxides. | nbuv.gov.ua |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a molecular-level understanding of catalytic processes that is often inaccessible through experimental methods alone. These theoretical approaches are crucial for elucidating reaction mechanisms, understanding substrate interactions, and predicting catalytic performance.

Density Functional Theory (DFT) has become a cornerstone of computational catalysis due to its favorable balance of accuracy and computational cost researchgate.net. DFT calculations are widely used to map out the potential energy surfaces of reactions, identify transition states, and determine reaction barriers, thereby providing detailed mechanistic insights.

In the context of molybdenum-catalyzed reactions, DFT has been employed to study the hydrogenation of benzene on molybdenum carbide catalysts semanticscholar.org. By parameterizing the density-functional-based tight-binding (DFTB) method, a computationally efficient approximation of DFT, researchers can model complex reaction systems and environments over longer simulation times semanticscholar.org. These studies can reproduce reaction energies, energy barriers, and transition-state structures, providing a detailed picture of the hydrogenation pathway semanticscholar.org. DFT calculations have also been instrumental in understanding the fluxional behavior of ligands on molybdenum clusters and in rationalizing puzzling experimental data, such as NMR results mdpi.com. The choice of the density functional and basis set is critical for obtaining accurate results, and studies often benchmark various functionals against experimental data or higher-level calculations researchgate.netlu.se.

Understanding how substrates like benzene and cyclohexane (B81311) bind to and interact with the molybdenum active site is fundamental to explaining catalytic activity and selectivity. Computational modeling provides a detailed view of these interactions.

DFT calculations have been used to investigate the coordination of benzene to dimolybdenum units. These studies have shown that benzene can adopt different coordination modes (e.g., μ-η²:η²-"perpendicular" and μ-η³:η³-"parallel") with very small energy differences, suggesting a possible fluxional behavior of the benzene ring on the catalyst surface at room temperature mdpi.com. This type of detailed structural information is crucial for interpreting spectroscopic data and understanding the initial steps of benzene activation mdpi.com.

For cyclohexane, mechanistic proposals for its selective photo-oxidation to benzene on MoOₓ/TiO₂ catalysts have been put forward, involving the initial dehydrogenation to cyclohexene (B86901) followed by further oxy-dehydrogenation to benzene on the molybdenum oxide active sites researchgate.net. While detailed DFT studies on the specific interactions within this system are complex, the proposed mechanisms provide a framework for computational investigation into the adsorption geometries and activation barriers for C-H bond cleavage of cyclohexane on molybdenum surfaces.

A major goal of computational catalysis is to predict the performance of new catalysts, guiding experimental efforts toward more active and selective systems. By calculating the energy barriers for desired versus undesired reaction pathways, computational models can predict the selectivity of a catalyst.

For instance, in the enantioselective hydrogenation of arenes, the design of molybdenum catalysts with specific ligand architectures has been shown to influence both activity and selectivity princeton.edu. Increasing the steric bulk on the ligand framework of an oxazoline (B21484) imino(pyridine) (OIP) molybdenum catalyst led to a significantly higher selectivity for the fully hydrogenated decalin product over the partially hydrogenated tetralin in the hydrogenation of 2,6-dimethylnaphthalene (B47086) princeton.edu. While this study was primarily experimental, such findings provide ideal systems for computational modeling to rationalize the origins of selectivity and to design next-generation catalysts.

Computational methods can also be used to screen potential catalyst materials. By calculating key descriptors of catalytic activity, such as adsorption energies of reactants and intermediates, it is possible to identify promising new catalyst compositions before undertaking extensive experimental synthesis and testing.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Benzene |

| Cyclohexane |

| Molybdenum |

| Molybdenum Carbide |

| Molybdenum Trioxide |

| Carbon Monoxide |

| Iron Molybdate |

| Silicon Dioxide |

| Cyclohexene |

| Ammonium Molybdate |

| Molybdenum Hexacarbonyl |

| Tungsten Trioxide |

| 2,6-dimethylnaphthalene |

| Decalin |

Industrial and Sustainable Applications of Molybdenum Catalysis in C6 Chemistry

Molybdenum-based catalysts are pivotal in various industrial chemical processes, particularly those involving C6 hydrocarbons such as benzene (B151609) and cyclohexane (B81311). molybdenum42.com Their applications range from large-scale petrochemical manufacturing to emerging sustainable energy technologies. Molybdenum's versatility allows it to catalyze reactions like hydrogenation, dehydrogenation, and oxidation, making it a key element in the production of valuable chemicals and energy carriers. imoa.infomolybdenum42.com

Emerging Research Directions and Future Challenges in Molybdenum Benzene Cyclohexane Chemistry

Design of Highly Selective and Robust Molybdenum Catalysts

A primary challenge in catalysis is the development of catalysts that are not only highly active but also exceptionally selective and durable under demanding reaction conditions. In the context of molybdenum-benzene-cyclohexane systems, research is focused on fine-tuning the catalyst's structure and composition to control reaction pathways and enhance stability.

One area of intense investigation is the selective oxidative dehydrogenation (ODH) of cyclohexane (B81311). The goal is often to produce cyclohexene (B86901), a valuable intermediate, rather than the thermodynamically favored benzene (B151609). Molybdenum oxide (MoOx) catalysts supported on hydroxyapatite (B223615) (HAP) have shown promise in this regard. Research indicates that the dispersion and chemical environment of the molybdenum species are critical. rsc.orgrsc.org For instance, lower loadings of MoOx on HAP lead to higher dispersion and greater selectivity towards cyclohexene. rsc.org The oxidation state of molybdenum is also crucial; Mo⁵⁺ species are believed to promote olefin production, while Mo⁶⁺ facilitates deeper oxidation to benzene and COx. rsc.orgrsc.org The calcination temperature during catalyst preparation directly influences this chemical environment and, consequently, the catalytic performance. rsc.org

Another key reaction is the hydrogenation of benzene to cyclohexane. Pyridine(diimine) molybdenum complexes have been identified as active catalysts for this transformation, capable of producing cyclohexane with high yield at moderate temperatures and pressures. princeton.edu The design of these molecular catalysts involves modifying the ligand framework to tune the electronic and steric properties of the molybdenum center, thereby influencing its activity and selectivity. For instance, a specific molybdenum bis(alkyl) complex demonstrated over 98% yield in converting benzene to cyclohexane at 23 °C and 4 atm of hydrogen. princeton.edu

Robustness, or the ability of a catalyst to withstand harsh operating conditions without losing activity, is equally important. Molybdenum carbide (α-Mo₂C) has been shown to be a stable catalyst for high-temperature reactions. nih.gov Strategies to improve the stability of molybdenum catalysts include encapsulating nanoparticles within protective structures like carbon nanotubes to prevent oxidation or sintering. rsc.org Furthermore, anchoring molybdenum species on exceptionally stable supports, such as metal-organic frameworks (MOFs), has been shown to prevent leaching of the active metal, a common cause of deactivation. acs.org

| Catalyst System | Reaction | Key Findings on Selectivity & Robustness | Reference |

|---|---|---|---|

| MoOₓ/HAP | Oxidative Dehydrogenation of Cyclohexane | Lower MoOₓ loading and higher calcination temperatures (above 700°C) enhance selectivity to cyclohexene. Mo⁵⁺ species favor olefin production. | rsc.orgrsc.org |

| Pyridine(diimine) Molybdenum Complexes | Hydrogenation of Benzene | High activity (>98% yield to cyclohexane) at mild conditions (23°C, 4 atm H₂). Ligand structure is key to performance. | princeton.edu |

| Mo-SIM (MOF-supported Mo) | Cyclohexene Epoxidation | Demonstrated exceptional stability with no leaching of Mo species, unlike conventional Mo-ZrO₂ catalysts which lost ~80 wt% of Mo. | acs.org |

| α-Mo₂C | High-Temperature CO₂ Reduction | Showed 100% selectivity and high stability for over 500 hours under harsh conditions (600°C). | nih.gov |

Integration of Molybdenum Catalysis with Other Reaction Pathways

Future advancements lie not only in optimizing individual reactions but also in integrating molybdenum-catalyzed steps into more complex, multi-step syntheses. This involves creating bifunctional or tandem catalytic systems where molybdenum works in concert with other catalytic sites to achieve novel transformations.

Molybdenum catalysts are often bifunctional, possessing both metallic and acidic properties. rsc.org This dual nature allows them to catalyze a sequence of reactions. For example, in the reforming of hydrocarbons, molybdenum sites can facilitate dehydrogenation (a metallic function) while the support or other catalyst components provide acid sites for isomerization or ring contraction. rsc.orgnsf.gov Research into molybdenum-based catalysts for toluene (B28343) conversion has shown that by combining molybdenum with other metals like tungsten or niobium, the relative fractions of metallic and acid sites can be tuned to selectively promote aromatic ring hydrogenation followed by ring contraction. nsf.gov

Exploration of Novel Molybdenum Materials for C-H Activation and Functionalization

The direct activation and subsequent functionalization of carbon-hydrogen (C-H) bonds in unreactive molecules like benzene and cyclohexane is a "holy grail" in chemistry. Molybdenum-based materials are at the forefront of this research due to their unique electronic properties.

Molybdenum carbides (Mo₂C and MoC) have emerged as highly promising materials for C-H bond activation, exhibiting reactivity often compared to noble metals. acs.orgnrel.gov Theoretical and experimental studies show their potential in activating the C-H bonds of methane, providing insights that are applicable to the more complex C-H bonds in benzene and cyclohexane. nih.gov The performance of these carbides can be enhanced by modulating the metal-support interaction, for instance, by using nitrogen-doped carbon supports, which alters the electronic structure of the molybdenum and promotes H₂ activation for subsequent hydrogenation reactions. researchgate.net

Graphene and other nanostructured carbons are being explored as advanced supports for molybdenum catalysts. osti.govnsf.govnih.gov Single-site molybdenum dioxo species grafted onto reduced graphene oxide (rGO) create a well-defined and highly active catalytic system. osti.gov The interaction between the molybdenum carbide sublayer and the graphene sheet can activate the otherwise inert graphene, turning it into an active site for reactions like the hydrogen evolution reaction, a principle that can be extended to other chemical transformations. nsf.govnih.gov

Beyond carbides, other novel molybdenum materials are being investigated. Molybdenum blue nano-rings, a type of polyoxometalate, have been shown to be selective catalysts for the partial oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756). whiterose.ac.uk Covalent functionalization of two-dimensional materials like molybdenum disulfide (MoS₂) with organic molecules is another approach to create hybrid materials with tailored catalytic properties. nih.gov

| Novel Molybdenum Material | Application in C-H Activation/Functionalization | Key Research Finding | Reference |

|---|---|---|---|

| Molybdenum Carbide (Mo₂C, α-MoC) | C-H bond activation | Exhibits noble-metal-like catalytic behavior. Activity can be tuned by support interactions (e.g., N-doped carbon). | acs.orgresearchgate.net |

| Graphene-Supported Mo Catalysts | C-H activation, hydrogenation | Graphene can act as a non-innocent support, becoming catalytically active through interaction with Mo species. Allows for single-site catalyst design. | osti.govnsf.govnih.gov |

| Molybdenum Blue (Polyoxometalate) | Partial oxidation of cyclohexane | Acts as a selective catalyst for the C-H oxo-functionalization of cyclohexane to produce cyclohexanol and cyclohexanone. | whiterose.ac.uk |

| Functionalized MoS₂ | Hybrid catalytic materials | Covalent attachment of organic groups to 2D MoS₂ allows for the creation of robust hybrid structures with tailored properties. | nih.gov |

Q & A

Basic: How can benzene be catalytically hydrogenated to cyclohexane under laboratory conditions?

Methodological Answer:

Benzene is reduced to cyclohexane via catalytic hydrogenation using hydrogen gas (H₂) and a transition metal catalyst (e.g., nickel or platinum). For Pt catalysts, the reaction is structure-insensitive on Pt(111) and Pt(100) surfaces, with a Langmuir-Hinshelwood mechanism governing kinetics. The rate-determining step is the first hydrogen addition to adsorbed benzene . Optimize temperature (150–200°C) and pressure (5–10 bar) to maximize cyclohexane yield while minimizing side reactions like cyclohexene formation .

Advanced: How does surface carbon affect the selectivity of cyclohexane dehydrogenation to benzene on Pt(111)?

Methodological Answer:

Surface carbon acts as a site blocker, preferentially inhibiting benzene decomposition over cyclohexane dehydrogenation at low concentrations. At higher carbon coverage, both reactions are suppressed. Use temperature-programmed desorption (TPD) to monitor desorption peaks (e.g., 15 K for cyclohexane) and X-ray photoelectron spectroscopy (XPS) to quantify carbon coverage. Adjust pre-treatment protocols to regulate carbon deposition and enhance benzene selectivity .

Basic: What methods separate benzene-cyclohexane azeotropic mixtures in laboratory settings?

Methodological Answer:

Batch extractive distillation with polar solvents (e.g., isopropyl alcohol) effectively separates the azeotrope. Using ASPEN PLUS simulations (UNIFAC property method), optimize parameters like reflux ratio and solvent flow rate. Experimental validation shows >98% cyclohexane purity in distillate streams. Key metrics include tray efficiency and reboiler duty, which are solvent-dependent .

Advanced: How does solvent choice influence molybdenum(VI) extraction efficiency in liquid-liquid separation?

Methodological Answer:

Non-polar solvents (hexane, cyclohexane, benzene) are optimal diluents for extracting molybdenum(VI) from malonate solutions using high molecular weight amines. Preferential extraction occurs at pH 2–3. Post-extraction, strip molybdenum with 1M HNO₃ for recovery. Validate via atomic absorption spectroscopy (AAS) and compare partition coefficients across solvents .

Basic: What analytical techniques quantify benzene/cyclohexane ratios in mixed hydrocarbon systems?

Methodological Answer:

1H-NMR spectroscopy resolves composition via integration of benzene’s aromatic protons (δ 7.2–7.4 ppm) and cyclohexane’s aliphatic protons (δ 1.4–1.6 ppm). For adsorption studies, use linear isotherms (e.g., cyclohexane adsorption vs. concentration) with UV-Vis or gas chromatography (GC) validation .

Advanced: How to model the kinetics of benzene hydrogenation to cyclohexane on Pt catalysts?

Methodological Answer:

Apply the Langmuir-Hinshelwood model, assuming adsorbed benzene and hydrogen react on the catalyst surface. Determine rate constants via in-situ infrared (IR) spectroscopy to track intermediate species. Fit experimental data to the rate equation:

where is the rate constant and are adsorption coefficients .

Basic: What standardized methods assess Pt-based cyclohexane hydrogenation catalyst activity?

Methodological Answer:

Follow Chinese industry standard HG/T 5033-2016 for catalyst testing. Key parameters include reaction temperature (180–220°C), H₂ flow rate (50–100 mL/min), and catalyst loading (1–5 wt%). Measure cyclohexane yield via GC and compare turnover frequencies (TOF) across catalysts .

Advanced: How do confined pore structures in catalysts affect benzene/cyclohexane adsorption dynamics?

Methodological Answer:

In mesoporous catalysts, benzene exhibits preferential adsorption over cyclohexane due to stronger π-interactions with pore walls. Quantify uptake differences using 1H-NMR or gravimetric adsorption isotherms. For example, a 69% benzene-31% cyclohexane mixture in catalyst pores contrasts with bulk liquid equilibria .

Basic: Why does cyclohexane have a higher hydrogen content than benzene?

Methodological Answer:

Cyclohexane (C₆H₁₂) is fully saturated with sp³-hybridized carbons, each bonded to two hydrogens. Benzene (C₆H₆) has sp²-hybridized carbons with delocalized π-electrons, reducing hydrogen count. Confirm via X-ray diffraction (XRD) or Raman spectroscopy to compare bond lengths and hybridization states .

Advanced: How does space velocity impact oxidative dehydrogenation of cyclohexane to benzene?

Methodological Answer:

At high space velocities (>2000 hr⁻¹), reduced contact time limits deep oxidation and favors intermediate products (cyclohexene, cyclohexadiene). Use fixed-bed reactors with Cu-Zn-Co-Cr/clinoptilolite catalysts. Monitor yields via GC-MS and optimize velocity to balance benzene selectivity (max ~40% at 1500 hr⁻¹) and CO₂ byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.